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Compound of Interest

Compound Name:
4-Chloro-N,N-dimethyl-1,3,5-

triazin-2-amine

CAS No.: 65259-55-4

Cat. No.: B15053204

Get Quote

Abstract & Strategic Overview
The synthesis of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine requires a disciplined stepwise

approach starting from Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine). The process exploits

the temperature-dependent reactivity of the triazine core (the "Triazine Temperature Rule"):

0–5 °C: First substitution (Yields Mono-adduct).

35–45 °C: Second substitution (Yields Bis-adduct).

>80 °C: Third substitution (Yields Tris-adduct).

To obtain the specific 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine (which contains one

chlorine, one dimethylamine, and one hydrogen), a reductive dechlorination strategy is

employed post-substitution. Direct synthesis is not feasible due to the instability of the parent

2,4-dichloro-1,3,5-triazine.
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Pharmaceutical Intermediates: Building block for kinase inhibitors (e.g., MK2 inhibitors) and

triazine-based antimalarials.

Agrochemicals: Precursor for triazine herbicides (e.g., Dimethametryn analogs).

Coupling Reagents: Precursor to "Gold's Reagent" analogs and peptide coupling agents

(e.g., CDMT derivatives).

Process Chemistry & Safety Analysis
Reaction Scheme
The synthesis proceeds in two phases. Phase 1 is the critical scale-up step. Phase 2 is the

customization step.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Phase 2: Hydrodechlorination

Cyanuric Chloride
(C3N3Cl3)

Intermediate A
4,6-Dichloro-N,N-dimethyl-

1,3,5-triazin-2-amine

0°C, Acetone/Water
NaHCO3 (pH 6-7)

Dimethylamine
(1.0 eq)

Target Product
4-Chloro-N,N-dimethyl-
1,3,5-triazin-2-aminePd/C, H2, Et3N

Selective Dechlorination

Side Product
Bis(dimethylamino) derivative

Over-reaction
(>10°C or Excess DMA)

H2 / Pd/C
(Reduction)

Click to download full resolution via product page

Caption: Stepwise synthesis pathway. Control of temperature at 0°C is critical to prevent

formation of the Bis-adduct.

Critical Safety Parameters (HSE)
Cyanuric Chloride: Severe sensitizer and lachrymator. Causes severe skin burns.

Hydrolyzes to release HCl. Must be handled in a closed system or high-velocity fume hood.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15053204/docs?utm_src=pdf-body-img#application-note-large-scale-synthesis-of-chlorinated-dimethylamino-1-3-5-triazines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15053204?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Exotherm Control: The reaction with dimethylamine is highly exothermic. Accumulation of

reagents at low temperature followed by a runaway is a known hazard. Dosing must be rate-

limited by cooling capacity.

Dimethylamine: Flammable gas/liquid. Use as 40% aqueous solution or 2M THF solution for

easier handling.

Large-Scale Protocol: Phase 1 (Synthesis of
Intermediate A)
Target: 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine Scale: 1.0 mol (approx. 184 g of TCT)

Yield Goal: >90%

Materials & Equipment
Reagent MW Equiv.[1][2] Amount Notes

Cyanuric

Chloride (TCT)
184.41 1.0 184.4 g

Finely ground or

slurry

Dimethylamine

(DMA)
45.08 1.05

~118 mL (40%

aq)

Or 2M in THF

(525 mL)

Sodium

Bicarbonate
84.01 1.1 92.4 g Base scavenger

Acetone - - 800 mL Solvent

Water (Process) - - 400 mL Solvent/Quench

Equipment: 3L Jacketed Reactor with overhead stirrer, internal temp probe, dropping funnel,

and cryostat (-10°C).

Step-by-Step Procedure
Slurry Preparation:

Charge Acetone (800 mL) to the reactor.

Cool to -10 °C.
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Add Cyanuric Chloride (184.4 g) with vigorous stirring. Note: TCT does not fully dissolve; a

fine suspension is normal. Ensure no lumps.

Reagent Addition (The Critical Step):

Dissolve NaHCO3 (92.4 g) in Water (400 mL) in a separate vessel.

Simultaneous Addition: This is the preferred industrial method to maintain pH and temp.

Add the Dimethylamine solution dropwise over 60–90 minutes.

Simultaneously add the NaHCO3 solution to maintain pH between 6.0 and 7.0.

Temperature Limit: strictly maintain internal temperature < 0 °C. If temp rises > 2 °C, stop

addition immediately.

Reaction Maintenance:

After addition is complete, stir at 0–5 °C for 2 hours.

IPC (In-Process Control): Check TLC (Hexane/EtOAc 8:2) or HPLC.[3] TCT should be

<1%. Bis-adduct should be <2%.

Work-up:

Pour the reaction mixture into Ice Water (2 L) with vigorous stirring.

The product, 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine, will precipitate as a white

solid.

Filter the solid using a Buchner funnel.

Wash the cake with cold water (3 x 200 mL) to remove inorganic salts.

Drying:

Dry in a vacuum oven at 30 °C for 12 hours. (Do not exceed 40 °C; the product can

sublime or degrade).
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Expected Yield: 175–185 g (90–95%). Characterization: MP: 118–120 °C.

Large-Scale Protocol: Phase 2 (Selective
Dechlorination)
Target: 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine (CAS 65259-55-4) Rationale: To remove

one chlorine atom while retaining the other, a controlled hydrogenolysis is used.

Materials
Reagent Equiv. Notes

Intermediate A (from Phase 1) 1.0 Starting Material

Pd/C (10% on Carbon) 5 wt% Catalyst

Triethylamine (Et3N) 1.1 Acid Scavenger

Ethyl Acetate / Methanol - Solvent (1:1 ratio)

Hydrogen Gas -
Balloon or low pressure (1-2

bar)

Procedure
Dissolution: Dissolve Intermediate A (19.3 g, 0.1 mol) in EtOAc/MeOH (200 mL).

Catalyst Charge: Add Et3N (15.3 mL, 0.11 mol). Under nitrogen flow, carefully add Pd/C (1.0

g). Caution: Pd/C is pyrophoric.

Hydrogenation:

Purge with Hydrogen gas.

Stir at Room Temperature (20–25 °C) under H2 atmosphere (balloon pressure is sufficient

for small scale; 1-2 bar for large scale).

Monitoring: Monitor closely by HPLC. The reaction is fast. Stop when the starting material

is consumed to prevent over-reduction (removal of both chlorines).
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Work-up:

Filter through a Celite pad to remove Pd/C.

Concentrate the filtrate under reduced pressure.[3]

Resuspend residue in water and extract with Dichloromethane (DCM).

Dry organic layer (MgSO4) and concentrate.

Purification: Recrystallize from Hexane/Ether if necessary.

Expected Product: 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine. Formula: C5H7ClN4.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

High Bis-adduct formation
Temperature too high (>5°C)

during addition.

Improve cooling; slow down

addition rate. Ensure TCT is

fully suspended before

addition.

Hydrolysis (OH- product)
pH too high (>9) or too much

water.

Use NaHCO3 instead of

NaOH. Keep pH 6-7. Use

anhydrous acetone if possible.

Incomplete Reaction
Stirring inefficient (mass

transfer issue).

Increase agitation speed. Use

a high-torque overhead stirrer.

Product Color (Yellow) Oxidation or impurities in DMA.

Use fresh DMA. Wash filter

cake thoroughly with cold

water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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